EGFR Kinase Inhibitory Activity: Class-Level Potency Inference vs. Direct 4-Substituted Benzamide Comparators
No direct biochemical assay data for the target compound against any specific kinase was identified in the accessible non-excluded literature as of the knowledge cutoff date. However, a closely related analog, 2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (regioisomer), shares the same molecular formula (C20H17N5O4) and differs only in methoxy group positions. In the broader pyrazolo[3,4-d]pyrimidine class, methoxy-substituted benzamide derivatives have demonstrated sub-micromolar EGFR-TK inhibition. For example, compound 16 from the series reported by Sherbiny et al. (2021), which contains a different substitution pattern, exhibited an IC50 of 0.034 μM against EGFR [1]. By class-level inference, the 2,4-dimethoxy regioisomer may exhibit comparable or superior potency relative to the 2,3-dimethoxy analog, but direct comparative data are absent. This gap in quantitative evidence must be acknowledged when making procurement decisions.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct data available for 2,4-dimethoxy regioisomer |
| Comparator Or Baseline | Structural analog Compound 16 (different pyrazolo[3,4-d]pyrimidine benzamide): IC50 = 0.034 μM against EGFR [1] |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | In vitro EGFR kinase inhibition assay; recombinant enzyme system |
Why This Matters
For researchers screening pyrazolo[3,4-d]pyrimidine libraries against EGFR-dependent cancer cell lines, the absence of target-specific potency data means the compound should be treated as an uncharacterized exploratory candidate, not a validated tool compound, and procurement should include plans for in-house profiling.
- [1] Sherbiny, F. F., & Bayoumi, A. H. (2021). Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. Bioorganic Chemistry, 116, 105334. View Source
